(R)-morpholin-3-ylmethanol hydrochloride: A Technical Guide to its Basic Properties and Applications
(R)-morpholin-3-ylmethanol hydrochloride: A Technical Guide to its Basic Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core basic properties of (R)-morpholin-3-ylmethanol hydrochloride. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its chemical and physical characteristics, basicity, synthesis, and its role as a versatile building block in medicinal chemistry.
Physicochemical Properties
(R)-morpholin-3-ylmethanol hydrochloride is a chiral organic compound that serves as a valuable intermediate in the synthesis of more complex molecules.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | [(3R)-morpholin-3-yl]methanol;hydrochloride | PubChem[2] |
| CAS Number | 1212377-10-0 | BenchChem[1] |
| Molecular Formula | C₅H₁₂ClNO₂ | PubChem[2] |
| Molecular Weight | 153.61 g/mol | PubChem[2] |
| Appearance | Solid | Fluorochem |
| Purity | Typically >95% | Fluorochem |
| Storage | Inert atmosphere, room temperature | BLD Pharm[3] |
Basicity and pKa Determination
The basicity of (R)-morpholin-3-ylmethanol hydrochloride is attributed to the nitrogen atom within the morpholine ring. This nitrogen can be protonated to form the hydrochloride salt, a common strategy to improve the stability and solubility of amine-containing compounds.[1][4]
A predicted pKa of 14.85 has been reported for the free base, (S)-N-Boc-3-(hydroxymethyl)morpholine; however, this value likely corresponds to the hydroxyl proton and not the morpholine nitrogen, making it less relevant for characterizing the basicity of the amine.[6]
| Compound | pKa of Conjugate Acid | Source |
| Morpholine | 8.36 | R. Williams pKa Data[5] |
| N-Methylmorpholine | 7.38 | R. Williams pKa Data[5] |
| (R)-morpholin-3-ylmethanol | Estimated 7-8 | N/A |
Experimental Protocol: pKa Determination by Potentiometric Titration
The pKa of (R)-morpholin-3-ylmethanol hydrochloride can be experimentally determined using potentiometric titration. This method involves titrating a solution of the compound with a standardized base and monitoring the pH change.
Materials and Equipment:
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(R)-morpholin-3-ylmethanol hydrochloride
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Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
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Deionized water, free of CO₂
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pH meter with a combination glass electrode
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Magnetic stirrer and stir bar
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Burette
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Beaker
Procedure:
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Preparation of the Analyte Solution: Accurately weigh a known amount of (R)-morpholin-3-ylmethanol hydrochloride and dissolve it in a known volume of CO₂-free deionized water to create a solution of known concentration (e.g., 10 mM).
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Titration Setup: Place the analyte solution in a beaker with a magnetic stir bar and begin stirring. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged.
-
Titration: Add the standardized NaOH solution in small, precise increments from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
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Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steep rise in the titration curve. The equivalence point can be determined from the inflection point of the curve, often found by taking the first or second derivative of the titration data.
Workflow for pKa Determination:
Synthesis
(R)-morpholin-3-ylmethanol hydrochloride is typically synthesized in a multi-step process. A common route involves the use of a chiral starting material to establish the stereocenter.
General Synthesis Protocol
A plausible synthetic route starts from a chiral precursor, which is then used to construct the morpholine ring. The final step is the formation of the hydrochloride salt.
Step 1: Synthesis of the Free Base, (R)-morpholin-3-ylmethanol A common method for synthesizing the free base involves the deprotection of a protected precursor. For example, (S)-(4-Benzylmorpholin-3-yl)methanol can be debenzylated via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]
Step 2: Formation of the Hydrochloride Salt The hydrochloride salt is formed by treating the free base with hydrochloric acid.[1]
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Dissolve the crude (R)-morpholin-3-ylmethanol free base in a suitable anhydrous organic solvent (e.g., diethyl ether, dichloromethane).
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Add a solution of anhydrous hydrochloric acid (e.g., 2 M HCl in diethyl ether) dropwise to the stirred solution.
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The addition of HCl protonates the basic nitrogen atom of the morpholine ring, leading to the precipitation of (R)-morpholin-3-ylmethanol hydrochloride.[1]
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The solid salt can then be collected by filtration and dried.
Role in Drug Discovery and Development
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and experimental therapeutics.[7] Its presence can confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability.
(R)-morpholin-3-ylmethanol hydrochloride, with its specific stereochemistry and functional handles, is a valuable building block for creating libraries of chiral compounds for drug discovery.[1] It has been incorporated into molecules targeting a range of diseases.
Application in PI3K Inhibitor Synthesis
The morpholine moiety is a key structural feature in a class of phosphatidylinositol 3-kinase (PI3K) inhibitors. The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it an important therapeutic target.[8][9]
One notable example is the pan-PI3K inhibitor ZSTK474, which contains two morpholine groups.[7] Structure-activity relationship (SAR) studies on ZSTK474 and its analogs have demonstrated the importance of the morpholine scaffold for potent inhibitory activity.[7][10] (R)-morpholin-3-ylmethanol can be used to synthesize analogs of such inhibitors, where the chiral hydroxymethyl group can be used for further derivatization or to probe interactions within the enzyme's binding site.
The general role of chiral building blocks like (R)-morpholin-3-ylmethanol hydrochloride in the drug discovery process is illustrated in the following diagram.
Safety and Handling
(R)-morpholin-3-ylmethanol hydrochloride is classified as harmful if swallowed or in contact with skin, and it causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.
This technical guide provides a foundational understanding of the basic properties of (R)-morpholin-3-ylmethanol hydrochloride. Its utility as a chiral building block, coupled with the favorable characteristics of the morpholine scaffold, ensures its continued importance in the field of drug discovery and development.
References
- 1. (R)-morpholin-3-ylmethanol hydrochloride | 1212377-10-0 | Benchchem [benchchem.com]
- 2. ((3R)-morpholin-3-yl)methanol hydrochloride | C5H12ClNO2 | CID 42614246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1212377-10-0|(R)-Morpholin-3-ylmethanol hydrochloride|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 6. 714971-28-5 CAS MSDS (3(S)-HYDROXYMETHYL-4-BOCMORPHOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
